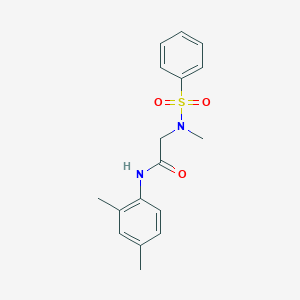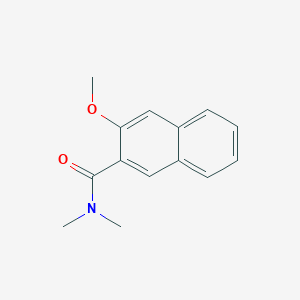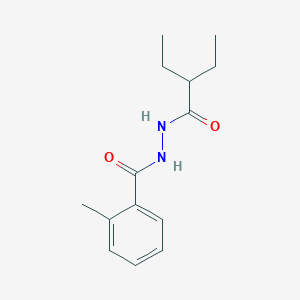![molecular formula C17H22N2O2 B4583976 1-[(1-acetyl-4-piperidinyl)carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4583976.png)
1-[(1-acetyl-4-piperidinyl)carbonyl]-1,2,3,4-tetrahydroquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives, including 1-[(1-acetyl-4-piperidinyl)carbonyl]-1,2,3,4-tetrahydroquinoline, typically involves multicomponent reactions that allow for the construction of complex molecules from simpler precursors. For instance, a novel series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines was synthesized using a reaction involving 4-cyano-1-piperidinyl-5,6,7,8-tetrahydroisoquinline-3(2H)-thione and α-halo carbonyl compounds (Zaki et al., 2019). Another method involves the Lewis acid-catalyzed reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates to produce tetrahydroquinoline derivatives selectively (Lu & Shi, 2007).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives is characterized by detailed spectroscopic and crystallographic analyses. For example, X-ray crystallography and density functional theory (DFT) calculations have been employed to study the molecular geometry, electrostatic potential, and vibrational analysis of compounds such as 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, providing insights into the structural features that influence their chemical behavior and reactivity (Fatma et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of tetrahydroquinoline derivatives are diverse, with their behavior in reactions such as acylation being of particular interest. For instance, the acylation of spiro[piperidine-4, 2'-(1', 2', 3', 4'-tetrahydroquinazolin)]-4'-ones resulted in unexpected products, highlighting the complexity of reactions involving these compounds (Yamato et al., 1980).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, such as their crystalline structure, are crucial for understanding their stability and potential applications. The synthesis and crystalline structure of 2-(alkylsulfanyl)-4-aryl(hetaryl)-5,6,7,8-tetrahydroquinoline-3-carbonitriles, for example, have been elucidated through X-ray structural analysis, providing valuable information on the molecular arrangement and interactions within the crystal lattice (Dyachenko et al., 2019).
Chemical Properties Analysis
The chemical properties of tetrahydroquinoline derivatives, including their reactivity and interactions with biological targets, are fundamental to their potential applications. Studies have explored the synthesis and structure-activity relationships of these compounds, revealing their potent anti-acetylcholinesterase activity and providing insights into the chemical features that contribute to their biological effects (Sugimoto et al., 1995).
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Synthesis and Antimicrobial Activity : A novel series of piperidinyl tetrahydrothieno[2,3-c]isoquinolines was synthesized and showed promising activities against various pathogenic strains of bacteria and fungi. These compounds were synthesized by treating certain precursors with α-halo carbonyl compounds, demonstrating their potential as multipurpose precursors for the synthesis of new heterocycles (Zaki et al., 2019).
- Conformational Analysis of Stereoisomeric α-Oxoalcohols : The influence of the conformation of geometric isomers on the nature of intramolecular hydrogen bonds was studied, providing insights into the stability and configurations of compounds in the piperidine series. This research highlighted the importance of conformational analysis in understanding the chemical behavior of such compounds (Mamonov et al., 1969).
Biological Activities
- Anticonvulsant Agent : N-substituted 1,2,3,4-tetrahydroisoquinolines were synthesized and evaluated for their anticonvulsant activities. One derivative showed high potency comparable to existing anticonvulsant agents, indicating the potential for development into new therapeutic agents (Gitto et al., 2006).
- Antibiotic Properties : A study on Janibacter limosus yielded two new natural products, including a tetrahydroquinoline derivative with significant biological activity against bacteria and fungi. This discovery contributes to the ongoing search for new antibiotics from natural sources (Asolkar et al., 2004).
- Insecticidal Activities : Pyridine derivatives related to tetrahydroquinolines were synthesized and tested for their toxicity against the cowpea aphid. One compound demonstrated insecticidal activity significantly higher than a commercial insecticide, showcasing the potential for agricultural applications (Bakhite et al., 2014).
Propiedades
IUPAC Name |
1-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13(20)18-11-8-15(9-12-18)17(21)19-10-4-6-14-5-2-3-7-16(14)19/h2-3,5,7,15H,4,6,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIXGPACKHXYFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)piperidin-1-yl]ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[(5-methyl-2-furyl)methyl]-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4583897.png)
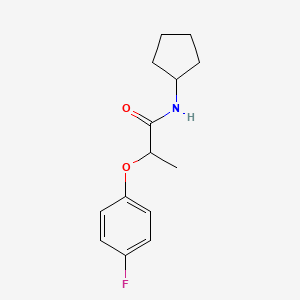
![3-cyclohexyl-N-{2-[(2-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583912.png)
![2-{2-[4-(2-adamantyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4583915.png)
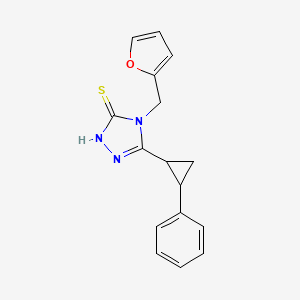
![N-allyl-2-({[(2-chloro-6-fluorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B4583921.png)
![ethyl 2-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4583930.png)
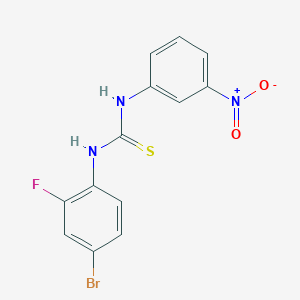
![methyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4583945.png)
![butyl 6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4583952.png)
![2-[4-(diphenylmethyl)-1-piperazinyl]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4583964.png)
